molecular formula C16H14FNO2 B3037871 2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]- CAS No. 649740-45-4

2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]-

Cat. No.: B3037871
CAS No.: 649740-45-4
M. Wt: 271.29 g/mol
InChI Key: FUGOIOBTCPKQBP-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]- is a chemical compound with the molecular formula C16H14FNO2 and a molecular weight of 271.29 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]- typically involves the reaction of 3-fluorophenylmethanol with 4-hydroxybenzaldehyde to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to ensure consistent quality and high yield while minimizing the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]- include other propenamide derivatives and fluorophenyl compounds. These compounds share structural similarities and may exhibit comparable chemical and biological properties.

Uniqueness

What sets 2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]- apart from similar compounds is its unique combination of the propenamide and fluorophenyl groups, which may confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(E)-3-[4-[(3-fluorophenyl)methoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c17-14-3-1-2-13(10-14)11-20-15-7-4-12(5-8-15)6-9-16(18)19/h1-10H,11H2,(H2,18,19)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGOIOBTCPKQBP-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)/C=C/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]-
Reactant of Route 2
Reactant of Route 2
2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]-
Reactant of Route 3
2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]-
Reactant of Route 4
Reactant of Route 4
2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]-
Reactant of Route 5
Reactant of Route 5
2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]-
Reactant of Route 6
Reactant of Route 6
2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.